2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
CAS No.: 820212-39-3
Cat. No.: VC17282044
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820212-39-3 |
|---|---|
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3-one |
| Standard InChI | InChI=1S/C14H13N3O2/c1-16-7-8-17-12(9-16)15-13(14(17)18)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3 |
| Standard InChI Key | WYLNHRAUEPZHJN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)OC |
Introduction
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. This compound is notable for its unique structural features, which confer versatile applications in organic synthesis and drug development. The compound's CAS number is 820212-39-3, and its molecular formula is C14H13N3O2, with a molecular weight of 255.27 g/mol.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common method involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-3-methylpyrazine in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Synthesis Conditions Table
| Reagent | Solvent | Base | Temperature |
|---|---|---|---|
| 4-Methoxyphenylhydrazine | DMF | Potassium carbonate | Elevated temperatures |
Chemical Reactions
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions Table
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Methanol | Alcohols or amines |
| Substitution | Nucleophiles (amines or thiols) | Base present | Substituted imidazo[1,2-a]pyrazines |
Biological Activity and Research Applications
Research has indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit significant anticancer properties. Studies suggest that 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is believed to involve the modulation of signaling pathways associated with cell survival and death.
Biological Activity Table
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Induction of apoptosis | Cancer treatment |
| Immunomodulation | Modulation of signaling pathways | Immunotherapy |
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds, such as 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one, are known for their chemiluminescent properties .
Comparison Table
| Compound | Properties | Applications |
|---|---|---|
| 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one | Anticancer, unique substitution pattern | Drug development, cancer research |
| 2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one | Chemiluminescent | Chemiluminescence applications |
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